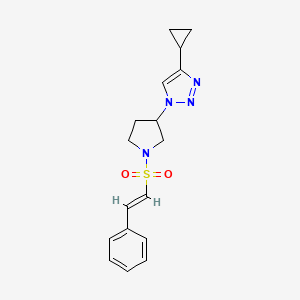![molecular formula C18H18N4O4 B2651818 1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-96-1](/img/structure/B2651818.png)
1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Corrosion Inhibition Performance :
- A study by Mistry et al. (2011) explored the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. The results demonstrated their effectiveness in protecting mild steel from corrosion, highlighting their potential in industrial applications (Mistry et al., 2011).
Herbicidal Activity :
- Research by Li et al. (2006) investigated novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors, demonstrating significant herbicidal activities. These compounds displayed broad-spectrum effectiveness against various weeds, suggesting their utility in agricultural contexts (Li et al., 2006).
Heterocyclic Compound Synthesis :
- Lin et al. (1989) explored the synthesis of derivatives of 3,4-dihydro-6H,8H-pyrimido[4,5-c][1,2]oxazin-7-one. This study highlights the chemical versatility and potential utility of such compounds in synthesizing a variety of heterocyclic structures (Lin & Brown, 1989).
Phytotoxicity and Herbicide Tolerance :
- Eshel's 1969 study compared the phytotoxicity of various urea derivatives, including diuron and fluometuron, to cotton. The research provides insights into the selective toxicity of these compounds, which is crucial for developing effective and safe herbicides (Eshel, 1969).
Carbonic Anhydrase Inhibition :
- Berber et al. (2013) synthesized a new series of phthalazine substituted urea and thiourea derivatives to evaluate their effects on human carbonic anhydrases. This study is significant for understanding the potential biomedical applications of these compounds (Berber et al., 2013).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-25-15-9-5-8-13(16(15)26-2)20-18(24)19-10-14-11-6-3-4-7-12(11)17(23)22-21-14/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYGEUMNPBPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-isopropyl-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2651740.png)
![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2651741.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)
![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)


![3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2651755.png)

